C.I. Acid Blue 9
Description
Structure
2D Structure
Properties
IUPAC Name |
diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O9S3.2H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKVHWROSNWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25305-78-6 (Parent) | |
| Record name | C.I. Acid Blue 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4034310 | |
| Record name | C.I. Acid Blue 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Solid; [MSDSonline], Reddish-violet powder or granules with metallic luster. | |
| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 9 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4063 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACID BLUE 9 | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/832 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in water (5% at 20 °C and 98 °C) and in ethanol | |
| Record name | C.I. ACID BLUE 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
For drug and cosmetic grades: volatile matter (at 135 °C), 10.0% max; ammonium chlorides and sulfates, 5.0% max; water-insoluble matter, 1.0% max; mixed oxides, 1.0% max; and ether extracts, 0.5% max | |
| Record name | C.I. ACID BLUE 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish-violet powder or granules with a metallic lustre /sodium salt/ | |
CAS No. |
2650-18-2, 2650-18-2; 3844-45-9 | |
| Record name | C.I. Acid Blue 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonio(ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.335 | |
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| Record name | ACID BLUE 9 AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R7G3C26F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | C.I. ACID BLUE 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACID BLUE 9 | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/832 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Advanced Characterization and Analytical Methodologies in C.i. Acid Blue 9 Research
Spectroscopic Techniques for Structural Analysis and Quantification in Research Applications
Spectroscopic methods are invaluable for both the quantitative determination of C.I. Acid Blue 9 and the structural characterization of the dye and its degradation products.
Ultraviolet-Visible Spectroscopy in Degradation Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring the degradation kinetics of this compound due to the dye's strong absorbance in the visible region. The maximum absorbance wavelength (λmax) for this compound is typically around 630-650 nm, which corresponds to its characteristic blue color. osha.govscribd.com By monitoring the decrease in absorbance at this λmax over time, researchers can quantify the rate of dye degradation under various conditions, such as during advanced oxidation processes or photocatalysis. mdpi.comiwra.orgresearchgate.nettrp.org.inresearchgate.net
Studies have utilized UV-Vis spectroscopy to evaluate the degradation efficiency of this compound. For instance, in photocatalytic degradation studies using TiO2 activated with UV light, the complete elimination of the dye's color was monitored by absorbance analysis. iwra.org The degradation rate constants can be determined by fitting the absorbance data to kinetic models, such as pseudo-first-order kinetics. iwra.orgtrp.org.inresearchgate.net
UV-Vis spectroscopy can also provide insights into the degradation pathway by observing shifts in λmax or the appearance/disappearance of new peaks, indicating the formation of intermediate products. mdpi.com However, UV-Vis primarily tracks the disappearance of the chromophore and may not provide detailed structural information about the degradation products.
Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Pathway Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is employed to obtain structural information about this compound and to identify functional groups present in its degradation products. By analyzing the vibrational modes of the molecules, FTIR can help elucidate the chemical changes occurring during degradation processes. mdpi.comresearchgate.nettrp.org.inresearchgate.nethilarispublisher.com
Changes in the FTIR spectra of this compound after treatment, such as the appearance or disappearance of specific peaks, can indicate the cleavage of bonds or the formation of new functional groups. For example, changes in the regions corresponding to C-N, C=C, and sulfonate groups can provide evidence of the degradation pathway. mdpi.comnih.gov FTIR analysis of photocatalyst materials before and after dye degradation can also confirm the adsorption of the dye onto the catalyst surface through the appearance of dye-specific peaks. mdpi.comtrp.org.in
While FTIR provides valuable structural information, it is often used in conjunction with other techniques for a more comprehensive understanding of complex degradation pathways involving multiple intermediates.
Photoluminescence Spectroscopy in Mechanistic Investigations of Photocatalysis
Photoluminescence (PL) spectroscopy is a useful technique for investigating the efficiency of charge carrier separation in semiconductor photocatalysts used for the degradation of dyes like this compound. iosrjournals.orgresearchgate.netresearchgate.netmdpi.com The intensity of PL emission is inversely related to the rate of electron-hole pair recombination within the photocatalyst. Lower PL intensity generally indicates a higher rate of charge carrier separation, which is beneficial for photocatalytic activity. iosrjournals.orgresearchgate.net
By studying the changes in PL spectra of photocatalytic materials upon interaction with this compound under illumination, researchers can gain insights into the mechanisms of photocatalysis, including the transfer of electrons from the dye molecule to the semiconductor or the generation of reactive oxygen species. iosrjournals.orgnih.govacs.org A reduction in PL intensity of the photocatalyst in the presence of the dye and light suggests efficient transfer of photogenerated electrons, leading to enhanced degradation. iosrjournals.org
PL spectroscopy, therefore, serves as an indirect method to assess the potential photocatalytic efficiency of materials for this compound degradation by evaluating the fate of photogenerated charge carriers.
Chromatographic Methods for Comprehensive Analysis of this compound and its Transformation Products
Chromatographic techniques are essential for separating this compound from complex matrices and for resolving mixtures of the parent dye and its degradation products. This separation is crucial for accurate quantification and for the identification of individual components.
High-Performance Liquid Chromatography (HPLC) with Variable Wavelength Detection
High-Performance Liquid Chromatography (HPLC) coupled with a variable wavelength detector (VWD) or diode array detector (DAD) is a widely used method for the analysis of this compound. osha.govscribd.comsielc.comevitachem.comosha.govscribd.comsigmaaldrich.cnsigmaaldrich.comshimadzu.com HPLC provides excellent separation capabilities, allowing for the quantitative determination of this compound even in complex samples. osha.govscribd.com The variable wavelength detector allows for monitoring the absorbance at the λmax of this compound (around 630-650 nm) for sensitive and selective detection. osha.govscribd.com
HPLC with VWD/DAD is particularly valuable in degradation studies as it can separate the parent dye from various transformation products that may have different chromatographic properties. researchgate.netresearchgate.net By analyzing chromatograms obtained at different stages of a degradation process, researchers can track the decrease in the concentration of this compound and observe the appearance and evolution of peaks corresponding to intermediate compounds. researchgate.netresearchgate.net
Ion-Pairing HPLC for Separation of Dyes and Intermediates
Ion-pairing HPLC (IP-HPLC) is a specialized mode of reversed-phase HPLC that is particularly effective for separating ionic compounds, such as acidic dyes like this compound, and their potentially ionic degradation products. osha.govscribd.comscribd.comresearchgate.netresearchgate.netnih.govasm.org In IP-HPLC, an ion-pairing reagent is added to the mobile phase. This reagent forms an ion pair with the charged analyte, effectively neutralizing its charge and allowing it to be retained on a non-polar stationary phase (commonly a C18 column). researchgate.netresearchgate.netnih.gov
This technique is advantageous for the analysis of this compound degradation because the transformation products may include various sulfonated or charged intermediates that are difficult to separate by conventional reversed-phase HPLC. researchgate.netresearchgate.netasm.org By optimizing the type and concentration of the ion-pairing reagent, pH, and mobile phase composition, researchers can achieve improved separation of complex mixtures of dyes and their degradation products. researchgate.netresearchgate.netnih.gov Studies have shown that ion-pairing HPLC can effectively separate this compound and its degradation products, providing valuable information for elucidating degradation pathways. researchgate.netresearchgate.netnih.gov Tributylamine acetate (B1210297) has been identified as a suitable ion-pairing reagent for the separation of blue gel pen inks, including Acid Blue 9, on a C18 column. researchgate.netresearchgate.netnih.gov
IP-HPLC, often coupled with mass spectrometry (MS), provides a powerful approach for the comprehensive analysis and identification of this compound and its transformation products in various research applications. researchgate.netresearchgate.netnih.govresearchgate.net
Quantitative Analysis and Method Validation for this compound Detection
Quantitative analysis of this compound is crucial for determining its concentration in various matrices, assessing removal efficiencies in treatment processes, and monitoring its presence in environmental samples. Several methods have been explored for this purpose. Spectrophotometric measurements are a common approach for product analysis of this compound nih.govnih.gov. This method relies on measuring the absorbance of the dye at its maximum wavelength (λ max), which is reported to be around 630 nm or 650 nm depending on the source and matrix osha.govscribd.com.
Titration with a standard titanous chloride solution is another method historically used for the product analysis of colors, including this compound nih.govnih.gov.
More recently, High-Performance Liquid Chromatography (HPLC) has been applied for dye analysis, offering improved separation and quantitation capabilities. Ion-pair HPLC, in particular, has been found to be effective for separating mixtures of food dyes in a single run osha.gov. A method involving collection on a glass fiber filter, extraction with methanol/water (1:1), and analysis by HPLC with a variable wavelength detector at 650 nm has been developed for the analysis of this compound in air samples osha.govscribd.com.
Quantitative analysis using HPLC with ultraviolet absorption peak area measurement at 620 nm has also been described for determining the content of this compound in cosmetic samples, employing a typical external standard method with a calibration curve google.com.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Identification of Degradation Byproducts
HPLC-MS/MS is a powerful technique for separating complex mixtures and identifying unknown compounds based on their mass-to-charge ratio and fragmentation patterns. This technique is particularly valuable in this compound research for the identification of degradation byproducts formed during various treatment processes.
Studies investigating the degradation of blue gel pen inks, which contain this compound as a main component dye, have utilized ion-pairing high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (ESI-MS/MS) to identify degradation products researchgate.net. It was found that the main degradation products originated from this compound researchgate.net. This highlights the utility of HPLC-MS/MS in elucidating the transformation pathways of the dye under different conditions, such as exposure to light researchgate.net.
HPLC-MS techniques, including electrospray (ES) and thermospray (TS), have been applied to the analysis of dyes, including sulfonated dyes which are structurally related to this compound epa.gov. API-MS (Atmospheric Pressure Ionization Mass Spectrometry) of sulfonated dyes using electrospray typically results in the detection of [M-nH]n- ions epa.gov. Structural information can be obtained through Collision-Induced Dissociation (CID) epa.gov. The sensitivity and specificity achieved with electrospray LC/MS enable the monitoring of trace levels of dyes and the characterization of complex, polar, and nonvolatile dyestuffs epa.gov.
While specific degradation byproducts of this compound identified solely by HPLC-MS/MS are not extensively detailed in the provided snippets, the application of this technique is established for identifying degradation products of dyes, including those structurally similar to this compound researchgate.netepa.govresearchgate.net. The methodology involves separating the degradation mixture by HPLC and then using MS/MS to obtain structural information on the separated components.
Thin-Layer Chromatography (TLC) for Qualitative Assessment
Thin-Layer Chromatography (TLC) is a relatively simple yet effective technique for the qualitative assessment of this compound, often used for identifying the presence of the dye in a sample or for monitoring the progress of reactions involving the dye.
Organic dyes, including this compound, can be determined by TLC using a methylcellulose (B11928114) stationary phase on a plastic support nih.govnih.gov. Mobile phases composed of 2.5% sodium acetate or 2% sodium citrate, both in 5% ammonia, have been reported for the TLC of organic dyes nih.govnih.gov.
TLC has been historically used for the qualitative analysis of food dyes osha.gov. Qualitative evaluation in TLC is generally performed by comparing the Rf values (the ratio of the distance traveled by the substance to the distance traveled by the solvent front) of the sample spot with those of known standards medcraveonline.com. Specific chemical reactions can also be applied to the TLC plate for visualization and identification medcraveonline.com.
While TLC is primarily a qualitative technique, enhancements can be made to improve resolution and allow for more accurate quantitative analysis, a method referred to as "high-performance TLC" medcraveonline.com. However, for this compound, its primary application mentioned in the provided context is qualitative assessment nih.govosha.gov.
Supplementary Advanced Analytical Techniques for Research on this compound
Beyond chromatographic and spectroscopic methods for direct dye analysis, other advanced techniques are crucial for characterizing materials and understanding the mechanisms involved in processes affecting this compound, such as adsorption and catalytic degradation.
Zeta Potential Measurements in Adsorption and Colloidal Stability Studies
Zeta potential (ζ) is a key parameter for understanding the surface charge of particles in suspension and predicting the colloidal stability of a system colostate.edunih.gov. In the context of this compound research, particularly in studies involving adsorption or photocatalytic degradation using nanoparticles, zeta potential measurements provide insights into the interactions between the dye molecules and the material surface.
The magnitude of the zeta potential indicates the potential stability of a colloidal system; a high absolute value (typically ≥ ±30 mV) suggests sufficient electrostatic repulsion between particles to prevent aggregation, while low values can lead to flocculation colostate.edunih.gov. The isoelectric point (IEP), the pH at which the zeta potential is zero, is particularly important as it is normally the point where aggregation is most likely colostate.edu.
Zeta potential measurements are used to assess the stability of colloidal systems and can help optimize formulations of suspensions colostate.edunih.gov. Factors such as pH, ionic strength, and the adsorption of charged species (like dyes or other organic matter) can significantly influence zeta potential colostate.edunih.govmdpi.com. For instance, the adsorption of anionic species can decrease the zeta potential mdpi.com.
In studies involving the adsorption of dyes onto various materials, zeta potential measurements of the adsorbent material as a function of pH can help explain the adsorption behavior. For example, an adsorbent material's surface charge, as indicated by its zeta potential and isoelectric point, will influence its affinity for anionic dyes like this compound hilarispublisher.com. Electrostatic interactions are often responsible for dye-adsorbent interactions hilarispublisher.com.
Scanning Electron Microscopy (SEM) for Adsorbent Material Characterization
Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and physical characteristics of materials, including adsorbents and catalysts used in this compound removal or degradation studies.
SEM provides high-resolution images of the material surface, revealing details about its texture, porosity, and particle shape and size rsc.orgjwent.netoiccpress.com. This information is essential for understanding how the material's structure might influence its interaction with this compound molecules.
In research on dye removal by adsorption, SEM is employed to characterize the surface of adsorbent materials before and after dye adsorption hilarispublisher.comoiccpress.comekb.eg. This can help visualize the distribution of the dye on the adsorbent surface and assess any structural changes in the adsorbent upon interaction with the dye. For example, SEM has been used to investigate the physical characteristics of adsorbent surfaces like sulfonated carboxy methyl cellulose (B213188) and chicory leaf powder used for dye removal oiccpress.comekb.eg.
SEM is also utilized in the characterization of catalysts used in the degradation of dyes. It helps to understand the morphology of catalyst particles, which can affect their catalytic activity rsc.orgnih.govmuk.ac.ir.
X-ray Powder Diffraction (XRD) for Catalyst Structural Analysis
X-ray Powder Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials, providing information on the phases present, crystal structure, crystallite size, and orientation nih.gov. In the context of this compound research, XRD is primarily used for the structural analysis of catalysts involved in dye degradation processes.
XRD patterns are unique to the crystalline phases present in a material and are used for phase identification based on crystal structures nih.gov. By analyzing the diffraction pattern, researchers can determine the crystalline composition of a catalyst, identify different crystal forms (e.g., anatase and rutile in TiO₂ catalysts), and estimate crystallite sizes nih.govresearchgate.net.
This structural information is crucial for understanding the catalyst's properties and how they relate to its activity in degrading this compound. For instance, the photocatalytic activity of titanium dioxide (TiO₂) catalysts in the degradation of this compound is known to be influenced by its crystalline phase composition researchgate.net. XRD is used to characterize the crystalline phases of TiO₂-based catalysts calcined at different temperatures to generate single-phase anatase or anatase-rutile composites researchgate.net.
XRD is also applied to characterize other catalyst materials, such as Co-doped WO₃ nanoparticles and Pd/Al₂O₃-CeO₂-ZrO₂ catalysts, to understand their structural properties and how they relate to their performance in dye degradation nih.govnih.gov. The presence of amorphous areas or the crystallization of specific components within a catalyst support can be revealed by XRD analysis nih.gov.
Environmental Fate and Transport Research of C.i. Acid Blue 9
Occurrence and Distribution in Aqueous Systems, Particularly Industrial Effluents
C.I. Acid Blue 9 is frequently found in the wastewater of industries that utilize dyes, such as the textile, tanning, and food industries. iwra.org Textile processing wastewater, for instance, can have a dye content ranging from 10 to 200 mg/L, making the discharge highly colored. scbt.com The presence of synthetic dyes like this compound in water bodies contributes to increased color and potential toxicity, affecting aquatic ecosystems and presenting aesthetic problems. iwra.orgscbt.com While specific monitoring data on the widespread occurrence of this compound in various aqueous systems is not extensively detailed in the provided context, its significant use in industries known to discharge colored effluents strongly suggests its presence in such wastewater streams. iwra.orgscbt.comeuropa.eu
Assessment of Environmental Persistence under Varied Conditions
Synthetic dyes, including this compound, are generally designed to be chemically and photolytically stable, which contributes to their persistence in natural environments. scbt.com This stability makes them resistant to conventional biological treatment processes, and they are unlikely to show positive results in short-term tests for aerobic biodegradability. iwra.orgscbt.com
Research into the degradation of this compound has explored advanced oxidation processes (AOPs) as potential treatment methods for colored wastewater. Studies using titanium dioxide (TiO₂) activated with UV light have shown that this compound can be effectively degraded. iwra.org The kinetics of this degradation are influenced by the initial concentrations of both the dye and the catalyst. iwra.org For example, increasing the initial dye concentration can increase the reaction time, exhibiting first-order kinetics, while increasing the catalyst concentration can decrease the reaction time exponentially. iwra.org
Another study compared Fenton and photo-Fenton oxidation processes for the degradation of this compound. These methods effectively decolorized the dye, with photo-Fenton showing a significant increase in mineralization compared to Fenton oxidation alone. researchgate.netdeswater.comtandfonline.com This indicates that while UV light may have a limited effect on decolorization, it plays a crucial role in the complete breakdown (mineralization) of the dye. researchgate.netdeswater.comtandfonline.com
Despite the effectiveness of these advanced treatment methods, the inherent stability of this compound suggests that in natural aquatic environments without such interventions, it can be significantly persistent. scbt.comepa.gov One report noted that a product containing this compound as an active ingredient was significantly persistent over a study period of over 6 months in an aquatic environment and was considered very stable. epa.gov The half-life of this product in the field was estimated to be around two months in one instance, although half-life estimates were deemed difficult to make definitively. epa.gov The primary mechanism of degradation for Brilliant Blue FCF (this compound) is likely photodegradation. sci-hub.sescribd.com
Advanced Degradation and Remediation Technologies for C.i. Acid Blue 9 Removal
Advanced Oxidation Processes (AOPs) for Decontamination of C.I. Acid Blue 9
AOPs encompass various techniques, including Fenton, photo-Fenton, electrochemical oxidation, photocatalytic degradation, and ozonation. researchgate.net These processes are effective for the degradation of organic pollutants at ambient temperature and pressure. The formation of strong oxidants and their subsequent reaction with organic pollutants are the two main stages of AOPs.
Fenton and Photo-Fenton Oxidation Systems
Fenton and photo-Fenton processes are well-established AOPs that utilize Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), to generate highly reactive hydroxyl radicals (•OH). researchgate.netscirp.orgdeswater.comupv.es The photo-Fenton process enhances the Fenton reaction by using UV irradiation, which can lead to increased mineralization. researchgate.nettandfonline.com
The efficiency of Fenton and photo-Fenton processes for this compound degradation is highly dependent on operational parameters such as pH, and the concentrations of Fe²⁺ and H₂O₂. researchgate.netdeswater.com Studies have systematically investigated these parameters to determine optimal conditions for decolorization and mineralization.
For the degradation of this compound, optimal conditions for the Fenton process have been reported, including a pH of 3.5, [H₂O₂] of 1.7 × 10⁻³ M, and [Fe²⁺] of 1.0 × 10⁻⁴ M for a specific dye concentration. researchgate.net Under these conditions, 100% decolorization efficiency was achieved within 60 minutes. researchgate.net Another study found optimal doses for Fenton oxidation of a dye (Brilliant Blue FCF, also known as Acid Blue 9 psu.edu) to be 0.52 mmol/L of Fe²⁺ and 5.2 mmol/L of H₂O₂ at pH 3, resulting in 100% color removal and 44.2% TOC removal. researchgate.net
For both Fenton and photo-Fenton oxidation processes, optimal operational conditions were found to be a ratio of [H₂O₂]₀/[Fe²⁺]₀ ranging from 2.0 to 3.5 and a ratio of [H₂O₂]₀/[dye]₀ of 7.0. researchgate.nettandfonline.com The optimal pH for the Fenton process is typically around 3. deswater.comdeswater.com
The core of Fenton chemistry lies in the catalytic decomposition of H₂O₂ by ferrous ions (Fe²⁺) to produce hydroxyl radicals (•OH). evitachem.comscirp.orgupv.es This reaction can be represented as:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Comparative studies have evaluated the effectiveness of Fenton and photo-Fenton processes for the degradation of this compound. Both methods can effectively decolorize the dye. researchgate.nettandfonline.com One study reported decolorization efficiencies of 97.7% and 98.12% for Fenton and photo-Fenton processes, respectively, under optimal conditions, showing only a slight difference. researchgate.nettandfonline.com
However, a significant difference is observed in the mineralization efficiency. The photo-Fenton oxidation process shows a notable increase in mineralization removal of this compound compared to the Fenton oxidation process. researchgate.nettandfonline.com This indicates that while UV light may have a limited effect on initial dye degradation (decolorization), it is particularly important for the complete mineralization of the dye. researchgate.nettandfonline.com
Under optimal conditions, Fenton oxidation showed decolorization efficiency up to 98% and COD removal up to 78% for several azo reactive dyes, while the photo-Fenton oxidation process revealed 99% decolorization and 82% COD removal. deswater.com This further supports that photo-Fenton is generally more effective for mineralization.
Elucidation of Hydroxyl Radical (•OH) Generation and Reaction Mechanisms
Heterogeneous Photocatalytic Degradation using Semiconductor Nanomaterials
Heterogeneous photocatalysis is another promising AOP for the treatment of wastewater containing organic pollutants like this compound. iwra.orgelectrochemsci.org This process involves the use of semiconductor photocatalysts, typically in the presence of UV or visible light irradiation, to generate reactive species that degrade pollutants. iwra.orgscirp.org
Titanium dioxide (TiO₂) and zinc oxide (ZnO) nanoparticles are widely used as photocatalysts due to their favorable properties, including stability, low cost, and non-toxicity. scirp.orgmdpi.comscielo.brajsat.org TiO₂ is known for its physical and chemical stability, excellent heat resistance, and bio-friendly properties. mdpi.com ZnO also acts as an effective photocatalyst with a band gap comparable to TiO₂, and in some cases, it can exhibit higher photocatalytic activity. mdpi.comscielo.brajsat.org
The mechanism of heterogeneous photocatalysis involves the absorption of UV or visible light by the semiconductor, leading to the generation of electron-hole pairs. researchgate.netmdpi.com These charge carriers migrate to the catalyst surface and participate in redox reactions with adsorbed water, oxygen, and organic molecules, producing reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). iwra.orgresearchgate.netmdpi.comscielo.br These radicals then attack the dye molecules, causing their degradation. iwra.orgresearchgate.net
Studies have shown that this compound can be completely degraded by TiO₂-UV advanced oxidation processes. iwra.org The initial concentrations of both the catalyst and the dye affect the kinetics of the reaction. iwra.org Increasing the catalyst concentration linearly decreases the reaction time exponentially. iwra.org The most effective decomposition of this compound with UV/Nano-TiO₂ process was observed with 150 mg/L of TiO₂ nanoparticles in acidic conditions. researchgate.net ZnO nanoparticles have also been successfully employed for the photocatalytic degradation of this compound under UV light. ajsat.orgresearchgate.net
Interactive Table: Comparison of Decolorization and Mineralization Efficiencies
| Process | Decolorization Efficiency (%) | Mineralization Efficiency (COD/TOC Removal %) | Notes | Source |
| Fenton | 97.7 | Significant increasement with photo-Fenton | Under optimal conditions | researchgate.nettandfonline.com |
| Photo-Fenton | 98.12 | Significant increasement over Fenton | Under optimal conditions | researchgate.nettandfonline.com |
| Fenton | Up to 98 | Up to 78 | For six azo reactive dyes, optimal cond. | deswater.com |
| Photo-Fenton | 99 | 82 | For six azo reactive dyes, optimal cond. | deswater.com |
| Fenton | 100 | 44.2 | Specific dye conc., pH 3, optimal doses | researchgate.net |
| UV/Nano-TiO₂ | Complete | Not specified in snippet | Affected by catalyst and dye conc. | iwra.org |
| UV/Nano-TiO₂ | Almost 98 | Not specified in snippet | 20 mg/l AB9, 150 mg/l TiO₂, acidic cond. | researchgate.net |
Influence of Catalyst Loading, Irradiation Time, and Initial Dye Concentration
In photocatalytic degradation of this compound, several parameters significantly influence the removal efficiency. The initial concentrations of both the catalyst and the dye affect the kinetics and order of the reaction. iwra.org Studies on the photocatalytic degradation of similar dyes, such as Acid Blue 74, have shown that increasing the catalyst dosage generally increases the reaction rate due to a higher number of available active sites on the catalyst surface. nih.gov However, there can be an optimal catalyst concentration, beyond which efficiency may not increase proportionally or could even decrease due to light scattering and reduced light penetration.
Irradiation time is another critical factor. As irradiation time increases, the degradation of the dye progresses as the photocatalytic reactions continue. iwra.orgresearchgate.net Complete color elimination of this compound using TiO₂-UV advanced oxidation processes has been observed after varying reaction times depending on the initial dye and catalyst concentrations. iwra.org
The initial dye concentration also plays a significant role. When the initial dye concentration is increased linearly, the reaction time required for complete degradation increases exponentially. iwra.org At high dye concentrations, the solution can become less permeable to UV irradiation, leading to reduced production of hydroxyl radicals and a decrease in the number of active sites, consequently lowering the degradation efficiency. mdpi.com
Kinetic Modeling and Order of Photocatalytic Degradation Reactions
The photocatalytic degradation of this compound and similar dyes often follows pseudo-first-order kinetics. iwra.orgresearchgate.netajsat.org This can be described by the Langmuir-Hinshelwood model, which relates the reaction rate to the initial dye concentration and adsorption characteristics of the catalyst. nih.gov
Studies evaluating the degradation of this compound using TiO₂-UV processes have shown pseudo-first-order kinetics at lower dye and catalyst concentrations. iwra.org However, at higher concentrations, the reaction order can change, with some tests showing pseudo-half-order reactions. iwra.org The rate constants obtained from pseudo-first-order models indicate how quickly the dye is degraded under specific conditions. iwra.org For instance, increasing catalyst concentration has been shown to increase the pseudo-first-order rate constant, leading to faster color elimination. iwra.org
Data Table: Pseudo-First-Order Kinetic Constants for this compound Photocatalytic Degradation (Example based on search results)
| Initial Dye Concentration (mg L⁻¹) | Catalyst Concentration (mg L⁻¹) | Kinetic Constant (h⁻¹) | Order of Reaction |
| 20 | 150 | 1.87 iwra.org | Pseudo-first-order iwra.org |
| 40 | 150 | 1.08 iwra.org | Pseudo-first-order iwra.org |
| 60 | 150 | 0.62 iwra.org | Pseudo-first-order iwra.org |
| 40 | 150 | 1.08 iwra.org | Pseudo-first-order iwra.org |
| 40 | 300 | 1.69 iwra.org | Pseudo-first-order iwra.org |
| 40 | 450 | 2.54 iwra.org | Pseudo-first-order iwra.org |
| 40 | 600 | 2.81 iwra.org | Pseudo-first-order iwra.org |
Development and Evaluation of Novel Photocatalytic Materials (e.g., Ag/AgCl, Pt/P25)
Research into novel photocatalytic materials aims to enhance the efficiency of this compound degradation, particularly under visible light or with improved charge separation. While specific studies on this compound with Ag/AgCl or Pt/P25 were not extensively detailed in the provided results, these materials are recognized in the broader field of photocatalysis for dye degradation.
Ag/AgCl nanoparticles have been investigated as photocatalysts for the degradation of various dyes, such as methylene (B1212753) blue, showing effectiveness under UV light irradiation. science.gov The performance of Ag/AgCl photocatalysts is influenced by parameters like irradiation time, light source, catalyst loading, initial dye concentration, and pH. science.gov Novel plasmonic photocatalysts like Ag-AgCl/CeO₂ have also demonstrated high visible-light photocatalytic activity and stability for the degradation of organic pollutants. researchgate.net
Pt/P25 (TiO₂) composites have been evaluated for the photocatalytic degradation of organic dyes. electrochemsci.org Studies have shown that the addition of platinum to P25 can enhance the photocatalytic activity, leading to higher conversion rates of dyes. electrochemsci.orgrsc.org For instance, Pt/P25 catalysts have achieved high effectiveness in the degradation of dyes like C.I. Acid Green 25. electrochemsci.org Cerium-doped SiO₂/P25 nanocomposites have also shown improved visible-light sensitivity and enhanced photocatalytic activity for dye degradation compared to pristine P25. rsc.org
Electrochemical Oxidation and Electro-Fenton Processes
Electrochemical oxidation and electro-Fenton processes are advanced techniques used for the degradation of this compound and other organic pollutants in wastewater. researchgate.netresearchgate.netscirp.org These methods involve the application of electrical energy to drive redox reactions that break down the dye molecules. tuiasi.roacs.org
Mechanisms of Direct and Indirect Electrochemical Degradation
Electrochemical degradation of dyes can occur through direct or indirect mechanisms at the anode. tuiasi.roacs.orgdeswater.com
Direct electrolysis involves the oxidation of pollutants directly on the surface of the anode, often through the action of adsorbed hydroxyl radicals (•OH). tuiasi.roacs.org This mechanism is dependent on the electro-catalytic activity of the anode material. tuiasi.ro
Indirect electrolysis involves the electrochemical generation of strong oxidizing species in the solution, which then react with the dye molecules in the bulk liquid. tuiasi.roacs.orgdeswater.com A common indirect oxidation mechanism, particularly in the presence of chloride ions, is the generation of active chlorine species (such as chlorine gas, hypochlorous acid, and hypochlorite (B82951) ions). tuiasi.rodeswater.comsphinxsai.comresearchgate.net These species are powerful oxidants that can effectively decolorize and degrade organic pollutants. tuiasi.rosphinxsai.com The effectiveness of indirect oxidation can be higher compared to direct oxidation in some cases. researchgate.net
In electro-Fenton processes, hydroxyl radicals, which are potent oxidizing agents, are generated through the electrochemical production and regeneration of ferrous ions (Fe²⁺) and the reaction with hydrogen peroxide (H₂O₂). scirp.orgscirp.orgacs.org The Fe²⁺/Fe³⁺ cycle is maintained electrochemically, leading to continuous generation of •OH radicals responsible for the oxidative degradation of the dye. scirp.orgscirp.org
Performance Evaluation with Dimensionally Stable Anodes (DSA) and Rotating Cathodes
Dimensionally Stable Anodes (DSAs), often composed of mixed metal oxides like Ti/RuO₂-IrO₂, are frequently used in electrochemical oxidation due to their high stability and ability to produce oxidant species. researchgate.netdeswater.comresearchgate.net Studies on the electrochemical oxidation of this compound using a Ti/RuO₂-IrO₂ anode have shown high color removal efficiency. researchgate.netsphinxsai.comresearchgate.net DSAs can facilitate both direct and indirect oxidation pathways. deswater.com
The use of rotating cathodes in electrochemical reactors can enhance mass transfer, which can be beneficial for improving the efficiency of electrochemical degradation processes, including electro-Fenton. researchgate.netresearchgate.netd-nb.info Simultaneous rotation of both cathodes and anodes has been explored to further enhance mass transfer for the removal of dyes. d-nb.info
Performance evaluation of electrochemical processes for this compound removal often involves measuring parameters such as color removal efficiency, Chemical Oxygen Demand (COD) reduction, and Total Organic Carbon (TOC) removal. electrochemsci.orgresearchgate.netsphinxsai.com Complete color removal of this compound has been achieved using electrochemical oxidation with a Ti/RuO₂-IrO₂ anode and rotating stainless steel cathode in the presence of NaCl electrolyte. researchgate.netsphinxsai.com
Impact of Current Density, pH, and Electrolyte Concentration on Removal Efficiency
Several operating parameters influence the efficiency of electrochemical oxidation and electro-Fenton processes for this compound degradation.
Current density is a key parameter in electrochemical oxidation. Increasing the current density generally leads to a higher rate of color removal, particularly in the early stages of the reaction, due to the increased rate of electrochemical reactions. acs.orgsphinxsai.com However, there can be an optimal current density beyond which mass transfer limitations or increased side reactions may occur. researchgate.net For this compound degradation using a Ti/RuO₂-IrO₂ anode and rotating cathode, an optimum current density for complete color removal has been reported. researchgate.netsphinxsai.com
The initial pH of the solution significantly affects the efficiency of these processes. For electro-Fenton processes, an acidic pH, typically around 3, is often optimal for the efficient generation of hydroxyl radicals. scirp.orgacs.org Studies on the electrochemical treatment of textile wastewater and other dyes have also investigated the influence of pH on removal efficiency, with optimal pH values varying depending on the dye and electrode material. researchgate.netresearchgate.netsci-hub.se
The concentration and type of electrolyte are crucial as they affect the solution conductivity and the generation of oxidizing species, particularly in indirect electrochemical oxidation. deswater.comsphinxsai.comresearchgate.net The presence of chloride ions, for instance, facilitates the generation of active chlorine, which enhances dye degradation. deswater.comsphinxsai.comresearchgate.net Increasing the electrolyte concentration (e.g., NaCl) can lead to increased color and COD removal up to a certain point, beyond which the effect may become less pronounced. sphinxsai.com
Data Table: Impact of Operational Parameters on this compound Electrochemical Degradation (Example based on search results)
| Parameter Varied | Effect on Removal Efficiency | Optimal Value (if reported) |
| Current Density | Increased removal rate with increasing current density acs.orgsphinxsai.com | ~10 mA/cm² for complete color removal researchgate.netsphinxsai.com |
| Initial pH | Significant impact; often optimal in acidic range for electro-Fenton scirp.orgacs.org | Varies depending on process and electrode; e.g., pH ~6 for electrocoagulation of AB9 researchgate.net |
| Electrolyte Concentration (NaCl) | Increased removal with increasing concentration up to a point sphinxsai.com | ~4 g/l for complete color removal sphinxsai.com |
Electrocoagulation for this compound Removal
Electrocoagulation (EC) is an electrochemical technique that has been successfully applied for the removal of this compound. nih.govresearchgate.net This process involves the electrochemical dissolution of sacrificial anodes, typically made of aluminum or iron, to generate coagulant species in situ. researchgate.netcapes.gov.br These coagulants destabilize the dye molecules, leading to their aggregation and subsequent removal by sedimentation or flotation. researchgate.net Studies have shown that EC can achieve high decolorization efficiencies for this compound solutions. nih.govcapes.gov.br For instance, one study reported almost 98% color removal for a 20 mg/l solution of this compound using electrocoagulation with specific operational parameters. nih.gov
Operational Parameters and Process Optimization
The efficiency of electrocoagulation for this compound removal is significantly influenced by several operational parameters, including current density, initial pH, and electrolysis time. nih.govresearchgate.netcapes.gov.br
Current Density: Current density is a crucial parameter in electrochemical processes as it determines the rate of dissolution of the sacrificial electrodes and thus the generation of coagulant species. upb.ro Higher current densities generally lead to increased decolorization efficiency but also higher energy consumption. capes.gov.brtuiasi.ro
Initial pH: The initial pH of the dye solution plays a vital role in the performance of electrocoagulation. The formation of different aluminum or iron hydroxide (B78521) species, which act as coagulants, is highly dependent on the pH. researchgate.net Studies have indicated that optimal pH values exist for maximizing the removal efficiency of this compound by EC. nih.govresearchgate.net For a 20 mg/l solution of this compound, approximately 98% color removal was achieved at a pH of about 6. nih.gov For Acid Blue 25, maximum decolorization (99.3%) was obtained at pH 2, with efficiency decreasing at higher pH values. upb.ro
Electrolysis Time: The duration of the electrocoagulation process directly affects the extent of dye removal. As electrolysis time increases, more coagulant is generated, leading to higher decolorization efficiency until an optimal time is reached. researchgate.netupb.ro A study on this compound reported almost 98% color removal after 8 minutes of electrolysis under specific conditions. nih.gov
Research findings highlight the importance of optimizing these parameters to achieve maximum decolorization efficiency and minimize energy consumption and sludge production. capes.gov.br
Persulfate-Based Advanced Oxidation Systems (e.g., Fenton-Activated Persulfate)
Persulfate-based advanced oxidation systems, such as Fenton-activated persulfate, have emerged as effective methods for the degradation of dyes like this compound. hilarispublisher.comresearchgate.net These systems utilize persulfate ions (S₂O₈²⁻) as the primary oxidant, which can be activated by various methods, including transition metals (like Fe²⁺ in Fenton-like systems), heat, or UV irradiation, to generate highly reactive sulfate (B86663) radicals (SO₄•−). iwaponline.commdpi.com
Generation and Role of Sulfate Radicals (SO₄•−) in Degradation
Sulfate radicals (SO₄•−) are powerful oxidizing species with a high redox potential, making them effective in degrading a wide range of organic pollutants, including azo dyes. mdpi.comd-nb.infoenvironmentaljournals.org In Fenton-activated persulfate systems, Fe²⁺ ions activate persulfate through a redox reaction, leading to the generation of SO₄•−. researchgate.net
The generated sulfate radicals can directly attack the chromophoric groups and aromatic rings of the this compound molecule, leading to its decolorization and eventual mineralization into simpler, less toxic compounds like CO₂, water, and inorganic ions. environmentaljournals.orgiwra.org Sulfate radicals are considered more selective and highly reactive towards organic contaminants containing non-bonding electron pairs of atoms such as O, N, and S compared to hydroxyl radicals. mdpi.com
Effect of pH and Persulfate Concentration on Degradation Efficiency
The efficiency of persulfate-based oxidation systems for this compound degradation is significantly influenced by parameters such as pH and persulfate concentration. d-nb.infoscispace.commdpi.com
Effect of pH: The solution pH affects the activation of persulfate and the species of radicals generated. While some studies on similar dyes like Acid Blue 92 have shown optimal degradation at slightly acidic pH (e.g., pH 5) in thermally activated persulfate systems d-nb.infoscispace.com, other persulfate-based processes may show different pH dependencies. In Fenton-activated persulfate systems using Fe²⁺, acidic conditions are generally favorable for the degradation of dyes like Mordant Blue 9. researchgate.netmdpi.com At lower pH, SO₄•− can have a higher redox potential and may even generate •OH radicals. mdpi.com However, at very high pH, scavenging reactions between sulfate and hydroxyl radicals can occur, decreasing efficiency. brieflands.com
Optimizing both pH and persulfate concentration is crucial for achieving high degradation efficiency of this compound in persulfate-based AOPs.
Adsorption-Based Removal Strategies for this compound
Adsorption is a widely used and effective method for the removal of dyes, including this compound, from wastewater due to its simplicity, relatively low cost, and high efficiency. hilarispublisher.comrsc.org This process involves the transfer of dye molecules from the aqueous phase to the surface of a solid adsorbent material. Various materials have been investigated as adsorbents for this compound.
The adsorption capacity of different materials for this compound varies depending on the adsorbent's properties, such as surface area, pore structure, and surface chemistry, as well as operating conditions like initial dye concentration, contact time, and pH. researchgate.netnih.gov Adsorption mechanisms can involve electrostatic attraction, van der Waals forces, hydrogen bonding, and π-π interactions between the dye molecules and the adsorbent surface. rsc.org
Investigation of Adsorption Isotherms and Kinetics
Understanding adsorption mechanisms and performance involves studying adsorption isotherms and kinetics. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the liquid phase and the amount of dye adsorbed onto the solid phase at a constant temperature. Common isotherm models applied to dye adsorption include Langmuir, Freundlich, Tempkin, and Dubinin-Radushkevich nih.govtandfonline.compan.pl.
Studies on the adsorption of acid dyes, including this compound or similar structures, on various adsorbents have shown that the Freundlich and Dubinin-Radushkevich models often provide a good fit to experimental data, suggesting multilayer adsorption on heterogeneous surfaces pan.plscielo.org.co. The Langmuir model, which assumes monolayer coverage on a homogeneous surface, has also been found to fit equilibrium data in some cases hilarispublisher.comnih.govscience.gov.
Adsorption kinetics investigate the rate at which the adsorption process occurs. Pseudo-first-order and pseudo-second-order models are frequently used to analyze kinetic data nih.govtandfonline.com. Research indicates that the pseudo-second-order kinetic model often provides a better correlation for the adsorption of acid dyes onto various adsorbents, suggesting that the rate-limiting step might involve chemical adsorption or electron exchange between the dye and the adsorbent surface nih.govtandfonline.comscielo.org.coresearchgate.net.
Table 1 summarizes typical isotherm and kinetic model fits observed for acid dye adsorption on different materials.
| Adsorbent Material | Dye (Example) | Isotherm Model Fit(s) | Kinetic Model Fit(s) | Source(s) |
| Activated Carbon Cloth | C.I. Acid Blue 74 | Freundlich | Pseudo-second-order | tandfonline.com |
| Flower Wastes | This compound | Freundlich | Pseudo-second-order | scielo.org.co |
| Almond Shell | C.I. Acid Blue 129 | Langmuir, Tempkin | Pseudo-second-order | nih.gov |
| Compost | This compound | Freundlich, Dubinin–Radushkevich | Not specified in abstract | pan.pl |
| Cyclodextrin-based material | C.I. Basic Blue 9 | Freundlich, Langmuir, Temkin, generalized | Pseudo-second-order | researchgate.netresearchgate.net |
| MgO-SiO2 hybrid material | C.I. Acid Blue 29 | Freundlich | Not specified in abstract | researchgate.net |
| Posidonia oceanica cellulose (B213188) | C.I. Acid Blue 25 | Langmuir | Not specified in abstract | hilarispublisher.comnih.gov |
Development and Application of Novel Adsorbent Materials
The search for efficient and low-cost adsorbent materials for dye removal is an active area of research hilarispublisher.com. Novel materials are being developed and investigated for their adsorption capacities for this compound and other dyes.
Extracted cellulose from Posidonia oceanica, a marine plant, has been explored as an adsorbent for anionic textile dyes like C.I. Acid Blue 25, which shares similar characteristics with this compound hilarispublisher.comnih.govdntb.gov.uaresearchgate.net. This material, abundant in coastal regions, presents a potentially low-cost and effective alternative for dye removal hilarispublisher.com. Studies have characterized the extracted cellulose and evaluated its adsorption performance in single and multi-component systems hilarispublisher.comnih.govdntb.gov.ua.
MgO-SiO2 hybrid materials synthesized via methods like the sol-gel route have also been investigated for their ability to remove organic dyes, including C.I. Acid Blue 29 and C.I. Basic Blue 9 science.govresearchgate.nettargetmol.comnih.govdergipark.org.tr. These materials can possess high porous structure parameters, contributing to their adsorption capacity science.govnih.gov. Research has compared the affinity of these oxide adsorbents for acidic and basic dyes, noting a higher affinity for basic dyes in some cases science.govnih.gov.
Other novel and low-cost adsorbents studied for acid dye removal include flower wastes (carnation, rose, and daisy) and almond shells, demonstrating significant potential for removing this compound and C.I. Acid Blue 129, respectively nih.govscielo.org.co.
Role of Electrostatic Interactions in Dye-Adsorbent Binding
Electrostatic interactions play a crucial role in the adsorption of ionic dyes onto adsorbent materials nih.govscielo.org.conih.gov. This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions scielo.org.co. The surface charge of the adsorbent material is therefore a critical factor influencing adsorption efficiency.
Studies have shown that the adsorption of anionic dyes like this compound and C.I. Acid Blue 25 is highly dependent on the pH of the solution nih.govscielo.org.co. At low pH values, the surface of many adsorbents becomes protonated and thus positively charged, enhancing the electrostatic attraction with the negatively charged dye molecules nih.govscielo.org.co. As the pH increases, the adsorbent surface becomes less positive or even negatively charged, leading to increased electrostatic repulsion with the anionic dye and consequently reduced adsorption nih.govscielo.org.co.
Research on Posidonia oceanica cellulose and flower wastes as adsorbents for acid dyes has highlighted electrostatic interactions as a primary mechanism responsible for dye-adsorbent binding scielo.org.conih.govdntb.gov.ua. The affinity of MgO-SiO2 hybrid materials for different dyes has also been linked to acid-base interactions and the electrostatic nature of the dyes and the adsorbent surface science.govnih.gov.
Performance in Single and Multi-Component Dye Systems
Industrial wastewater often contains mixtures of different dyes and other pollutants, making the study of dye adsorption in multi-component systems essential sci-hub.se. The presence of multiple dyes can lead to competitive adsorption, where different dye molecules compete for the available adsorption sites on the adsorbent surface sci-hub.se.
Investigations into the adsorption of dyes in binary systems have revealed that the adsorption capacity for individual dyes can be reduced compared to single-component systems sci-hub.se. For instance, studies on the adsorption of C.I. Acid Blue 25 (an anionic dye) and C.I. Basic Blue 9 (a cationic dye) on Posidonia oceanica cellulose in a binary system showed interactions between the dyes and competitive adsorption effects hilarispublisher.comnih.govdntb.gov.ua. Similarly, the adsorption capacity for this compound and Allura Red AC onto chitosan-based hydrogels was found to be lower in a competitive binary system compared to single dye solutions sci-hub.se. This reduced capacity is attributed to the competition for active adsorption sites sci-hub.se.
Furthermore, interactions between different dye species in solution, such as electrostatic attraction between cationic and anionic dyes forming molecular complexes, can also influence the adsorption behavior in multi-component systems nih.govdntb.gov.ua.
Biological Treatment Approaches for this compound
Biological treatment methods offer an environmentally friendly approach to degrade and decolorize textile dyes hilarispublisher.comresearchgate.net. While some dyes, particularly those with complex structures, can be resistant to biodegradation, microbial processes are being explored for their potential to treat this compound.
Aerobic Biodegradation Studies
Aerobic biodegradation involves the breakdown of organic compounds by microorganisms in the presence of oxygen. While many synthetic dyes, including some acid dyes, are considered difficult to biodegrade aerobically due to their stability scbt.com, specific microbial strains and consortia show promise.
A study investigating the aerobic biodegradation of this compound by Bacillus fermus, a gram-positive bacterium isolated from Annona reticulata, demonstrated high decolorization efficiency researchgate.net. Using minimal salt media with sucrose (B13894) as a carbon source, this bacterium achieved up to 97% decolorization of this compound researchgate.net. The study identified sucrose concentration and inoculum concentration as key factors influencing the degradation efficiency researchgate.net.
Table 2 presents data on the aerobic decolorization of this compound by Bacillus fermus.
| Microorganism | Dye | Carbon Source | Decolorization Efficiency (%) | Source |
| Bacillus fermus | This compound | Sucrose | 97 | researchgate.net |
This highlights the potential of specific bacterial strains for the aerobic treatment of this compound.
Microbial Degradation Mechanisms and Pathways
Microbial degradation of dyes, particularly azo dyes which share structural features with some acid dyes, often involves enzymatic processes ijcmas.com. Key enzymes implicated in dye degradation include azoreductases, laccases, peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase), and hydroxylases ijcmas.commdpi.com.
For azo dyes, a common degradation pathway involves the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, leading to the formation of colorless aromatic amines ijcmas.commdpi.com. These aromatic amines can subsequently be further degraded, often under aerobic conditions, through mechanisms like ring cleavage, eventually leading to mineralization ijcmas.com.
While specific detailed pathways for the microbial degradation of this compound were not extensively detailed in the search results, research on similar dyes provides insights. For example, studies on the degradation of Acid Blue 113 by Sphingomonas melonis B-2 suggest degradation through benzoate (B1203000) and naphthalene (B1677914) degradation pathways involving enzymes like CYP450 and NADH flavin reductase mdpi.com. The degradation of Acid Blue 25 by a fungal consortium has been observed to involve chromophore cleavage by anthraquinone (B42736) reductase ijbpas.com.
Understanding these microbial degradation mechanisms and identifying the specific enzymes and pathways involved in the breakdown of this compound is crucial for optimizing biological treatment processes and potentially developing more efficient bioremediation strategies.
Toxicological and Ecotoxicological Research on C.i. Acid Blue 9
Carcinogenicity Assessments
Carcinogenicity assessments for C.I. Acid Blue 9 have involved evaluations by international bodies and experimental studies in animal models.
International Agency for Research on Cancer (IARC) Classifications and Supporting Evidence
The International Agency for Research on Cancer (IARC) evaluated Brilliant Blue FCF, disodium (B8443419) salt (a form of this compound) and classified it based on available data. IARC concluded that Brilliant Blue FCF, disodium salt is carcinogenic in rats following subcutaneous injection, as it produced fibrosarcomas at the site of repeated injections. inchem.org In a subsequent evaluation, IARC classified the compound as Group 3, meaning it is not classifiable as to its carcinogenicity to humans. inchem.org
Long-Term Feeding Studies in Rodent Models (Rats and Mice) and Tumor Incidence
Long-term feeding studies in rats and mice have provided evidence regarding the potential carcinogenicity of this compound via oral exposure. BIBRA concluded that long-term feeding studies in rats and mice, as well as dermal application in mice, did not provide evidence of carcinogenicity. hpa.gov.twhpa.gov.tw
One chronic toxicity/carcinogenicity study in rats involved feeding the substance in the diet for up to 116 weeks for males and 111 weeks for females. The test item had a purity of 90%. No adverse effects were observed in male animals. In females treated with the high dose, a 15% decrease in terminal body weight and decreased survival were noted compared to control groups. europa.eu
Another lifetime feeding study in mice, also part of a carcinogenicity/toxicity study, was terminated after 104 weeks. The test item purity was 90%. europa.eu
A study reported by Grasso and Golber (1966) involved feeding Brilliant Blue FCF at a concentration of four percent of the diet to five male and five female rats for 600 days. Gross staining of the glandular stomach and some granular deposits were observed, but no tumors were found. hpa.gov.tw Similarly, a study where 85 rats were fed a diet containing 0.1% color for their entire lifespan, with a reported daily intake of 10-15 mg, also failed to reveal any tumors. hpa.gov.tw
BIBRA has concluded that long-term feeding studies in rats and mice did not provide evidence of carcinogenicity. hpa.gov.tw
Subcutaneous Injection Studies and Sarcoma Formation
Studies involving subcutaneous injection of this compound in rats have reported the formation of sarcomas at the injection site. IARC concluded that Brilliant Blue FCF, disodium salt is carcinogenic in rats after its subcutaneous injection, producing fibrosarcomas following repeated injections. inchem.org This finding may be of limited relevance for human exposure through typical routes like ingestion or dermal contact. pitt.edu
A study reported by Grasso and Golber (1966) involved subcutaneous injection of rats with 1 ml of a 0.8 percent aqueous solution of Brilliant Blue FCF twice a week. This produced histological changes suggestive of subsequent sarcoma formation, which the authors reported as unassociated with chemical carcinogenic potential. hpa.gov.tw
Another study involving the administration of Brilliant Blue FCF via subcutaneous injection (10 doses of 20 mg followed by 30 doses of 30 g as a 6% solution) to 84 male and 84 female Wistar rats resulted in 119 out of 168 rats developing sarcomas at the injection site. hpa.gov.tw
A later experiment revealed that subcutaneous injection of 0.5 ml of a 4% solution did not produce tumors. hpa.gov.tw
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity evaluations assess the potential of a substance to damage genetic material or cause mutations.
In Vitro and In Vivo DNA Damage Assays (e.g., Comet Assay, Micronucleus Test)
Various assays have been used to evaluate the potential of this compound to induce DNA damage, including in vitro and in vivo studies. The comet assay (single cell gel electrophoresis) and the micronucleus test are common methods for detecting DNA damage and chromosomal damage, respectively. oregonstate.edumdpi.comvliz.benih.govoup.com
Brilliant Blue FCF was reported to cause DNA damage in orally treated rats and produce a variety of genotoxic effects in cultured mammalian cells. hpa.gov.twhpa.gov.tw
A study investigated the genotoxic and cytotoxic effects of Brilliant Blue FCF in in vitro human lymphocyte cultures using the mitotic index, replication index, and micronucleus assay. Mitotic index frequencies and replication index values decreased, while micronucleus frequency increased with increasing concentrations of Brilliant Blue FCF. These changes were statistically significant. hpa.gov.tw
Another study tested Acid Blue 9 in the in vitro and the in vivo/in vitro rat hepatocyte primary culture DNA repair assays. Acid Blue 9 induced DNA repair in rat hepatocytes both in vitro and in vivo. researchgate.net
While Brilliant Blue FCF was not found to be genotoxic in terms of causing DNA damage, base pair mutations, base substitutions, or frameshift mutations, it was found to cause chromosomal aberrations in two studies. nih.gov
Mutagenicity Testing (e.g., Ames Assay)
Mutagenicity testing, such as the Ames assay using Salmonella typhimurium strains, is used to evaluate the potential of a chemical to cause gene mutations. oregonstate.edusdc.org.uk
Brilliant Blue FCF was reported to show no evidence of mutagenicity in the Ames assay. hpa.gov.twhpa.gov.tw Five synthetic food colors, including Food Blue No 1 (this compound), were tested for mutagenic activity using the Ames test with Salmonella typhimurium strains TA98 and TA100. Food Blue No. 1 was non-mutagenic before and after UV irradiation. hpa.gov.tw
However, one report indicates that this compound showed mutagenic activity in an Ames test with strain TA 1538 at specific concentrations with metabolic activation. pitt.edu Another source lists Acid Blue 9 as showing a weak positive result in the Ames test. nih.goveuropa.eu Re-evaluations have suggested that impurities could be responsible for positive test results in some cases. sdc.org.uk
Neurotoxicity Research
In Vitro Studies on Nerve Cell Development and Neurite Growth
In vitro studies have investigated the potential neurotoxic effects of this compound, particularly concerning nerve cell development and neurite growth. Research indicates that this compound can inhibit neurite growth in vitro nih.govcspinet.org. One preliminary in vitro study raised questions about possible effects on nerve cells cspinet.org. Another study found that a 50:50 mixture of L-glutamic acid and this compound produced 46.1% neurite growth inhibition, which was significantly different from the expected additive effect cspinet.org. This suggests a potential synergistic interaction between this compound and L-glutamic acid in inhibiting neurite growth cspinet.org. Neurite outgrowth is a critical process in nervous system development, and its disruption can lead to adverse effects nih.gov.
Neurobehavioral Effects in Animal Models
Studies in animal models have explored the neurobehavioral effects of this compound. In mice, exposure to Brilliant Blue FCF (this compound) at certain dose levels produced a few significant effects on neurobehavioral parameters across multiple generations hpa.gov.tw. Specifically, an acceleration in the average time of movement was observed in female mice in the high-dose group regarding spontaneous behavior hpa.gov.tw.
Reproductive and Developmental Toxicity Studies
Effects on Fertility and Embryo/Fetal Development in Animal Models
Reproductive and developmental toxicity studies in animal models provide insights into the potential effects of this compound on fertility and embryo/fetal development. While some industry-sponsored studies in rats and mice did not find evidence of carcinogenicity or other toxicity, including effects on fertility or embryo/fetal development nih.gov, other research provides relevant data. Long-term toxicity studies in rats indicated that females were considerably more sensitive to this compound toxicity than males europa.eu. In a lifetime carcinogenicity/toxicity study in rats, a 15% decrease in terminal body weight and decreased survival were observed in females treated with a high dose europa.eu. The no-observed-adverse-effect level (NOAEL) for chronic oral toxicity in female rats in this study was 631 mg/kg body weight/day europa.eu.
Transplacental Transfer Studies
Studies have investigated the potential for transplacental transfer of this compound. In a study examining transplacental migration, pregnant rats were given a single oral dose of 14C-labelled this compound on day 8 of pregnancy europa.eu. Radioactivity was rapidly eliminated in the faeces, with substantially all of the dose accounted for within 72 hours europa.eu. The animals were killed on day 11 of pregnancy, and the level of radioactivity in the fetuses was determined europa.eu. No radioactivity was taken up by the fetuses of pregnant rats given 14C-labelled Brilliant Blue FCF nih.gov. This suggests a lack of significant transplacental transfer of the dye in rats following a single oral dose during this gestational period europa.eunih.gov.
Ecotoxicological Impact on Aquatic Organisms
The ecotoxicological impact of this compound on aquatic organisms has been evaluated, primarily through acute toxicity studies. Studies have reported LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values for various aquatic species.
| Organism | Endpoint | Value | Duration | Citation |
|---|---|---|---|---|
| Oncorhynchus mykiss (rainbow trout) | LC50 | 412 mg/l | 96 h | spectrumchemical.com |
| Daphnia magna (water flea) | EC50 | >97 mg/l | 48 h | spectrumchemical.com |
| Bluegill | LC50 | 29.6 mg/L (95% CI: 22-36 mg/L) | 96 h | epa.gov |
| Rainbow trout | LC50 | 28.1 mg/L (95% CI: 22-36 mg/L) | 96 h | epa.gov |
| Daphnia magna | EC50 | 54 mg/L (95% CI: 32-90 mg/L) | 48 h | epa.gov |
Acute LC50 values reported for fish and amphibians range from greater than 100 mg/L to greater than 3000 mg/L sci-hub.se. Chemicals with LC50 values in ranges such as those observed for this compound are considered to be only slightly toxic to aquatic organisms epa.gov.
Data on phytotoxicity of this compound are available for aquatic plants sci-hub.se. A 30-day chronic study reported a 98% reduction of the population of aquatic plants at a dye concentration of 2 mg/L sci-hub.se. This effect is attributed to the dye's ability to absorb light in the red band of the electromagnetic spectrum, which is necessary for photosynthesis sci-hub.se. This compound is therefore used as an algicide in ponds to control aquatic weeds, typically at concentrations of 1 mg/L sci-hub.se.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 17560 nih.gov |
| Brilliant Blue FCF | 17560 nih.gov |
| FD&C Blue No. 1 | 17560 nih.gov |
| C.I. 42090 | 19700 tristains.comfishersci.ca |
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
The toxicity of this compound to aquatic invertebrates, particularly Daphnia magna, has also been assessed. The effect is often measured as the effective concentration causing immobilization or mortality in 50% of the test population (EC50 or LC50).
A study on Daphnia magna exposed to a product containing this compound under static conditions reported a 48-hour EC50 of 54 mg/L, with a 95% confidence interval of 32 mg/L to 90 mg/L. Mortality or immobilization increased in the 54 mg/L concentration over 48 hours. epa.gov Another study indicated a 48-hour EC50 for Daphnia magna of >97 mg/L spectrumchemical.com. An older review mentioned a 48-hour IC50 (Inhibitory Concentration 50%) for Daphnia magna of >3.2 g/l of formulated undiluted compound, equivalent to 760 ppm of active ingredient epa.gov. A more recent safety data sheet reported a 48-hour EC50 of 0.1 mg/L for Daphnia magna based on OECD Test Guideline 202 heubach.com.
These findings demonstrate that this compound can affect aquatic invertebrates, with reported toxicity levels varying across different studies and test materials.
Determination of No-Observed-Effect Concentrations (NOECs)
No-Observed-Effect Concentrations (NOECs) are determined to identify the highest tested concentration of a substance at which no statistically significant adverse effects are observed in a test organism.
For Bluegill Sunfish, a NOEC of 22 mg/L was selected based on the absence of mortality or observed sublethal effects in a 96-hour static test using a product containing this compound. epa.gov Another study using a formulated product reported a 96 mg/L NOEC for bluegill sunfish epa.govepa.gov.
Similarly, for Rainbow Trout, a NOEC of 22 mg/L was selected in a 96-hour static test based on the absence of mortality or observed sublethal effects. epa.gov An older study using a formulated product reported a 96 mg/L NOEC for rainbow trout epa.govepa.gov.
For Daphnia magna, a NOEC was not selected in one study due to mortality in the control and lowest concentration, although no mortality or observable sublethal effects were seen at a nominal concentration of 32 mg/L. epa.gov
Other Toxicological Endpoints Investigated
Beyond acute aquatic toxicity, other toxicological endpoints for this compound have been investigated in human and animal studies.
Dermal and Ocular Irritation in Human and Animal Studies
Studies have assessed the potential of this compound to cause irritation upon contact with skin and eyes. Brilliant Blue FCF was reported to be irritating to the skin of humans and the eyes of rabbits. hpa.gov.twhorticentre.co.nzhpa.gov.tw Moderate irritation occurred in volunteers following a 48-hour covered application of the substance. europa.eu C.I Acid Blue 9, disodium salt, is listed as causing skin irritation and serious eye irritation nzsafetyblackwoods.co.nz. Some sources indicate limited evidence of irritation ewg.org. One safety data sheet states it may irritate skin and eyes spectrumchemical.comaquaticcontrol.com.
Systemic Organ-Specific Effects (e.g., Kidney Abnormalities, Liver Toxicity)
Investigations into the systemic toxicity of this compound have included examining effects on specific organs like the kidneys and liver. Oral administration of brilliant blue dye to rats has been associated with alterations in kidneys, including congestion, hemorrhage with infiltration, thick-walled blood vessels, and deformation of glomeruli structure. researchgate.net Alterations in the liver observed in these studies included focal necrosis of hepatocytes, infiltration, and vacuolation. researchgate.net Elevated levels of serum urea (B33335) and creatinine, indicative of kidney dysfunction, have also been reported in rats treated with brilliant blue researchgate.net. Some sources suggest that the substance can damage the kidneys ewg.org and that ingestion may be damaging, especially where pre-existing organ damage is evident scbt.com. Discoloration of organs involved in elimination has been noted in animal studies researchgate.net.
Mechanistic Studies of C.i. Acid Blue 9 Degradation and Interaction
Identification of Key Degradation Products and Proposed Reaction Pathways
The degradation of C.I. Acid Blue 9 can proceed through various pathways depending on the degradation method employed. Studies utilizing advanced oxidation processes (AOPs) often report mineralization products such as CO₂, H₂O, SO₄²⁻, and NO₃⁻ at the end of treatment frontiersin.org. The oxidative degradation, for instance, through Fenton or photo-Fenton processes, leads to the breakdown of the dye molecule scirp.orgresearchgate.net.
While specific detailed degradation product identification for this compound across all methods is not extensively detailed in the provided snippets, research on similar azo and anthraquinone (B42736) dyes suggests common degradation routes. For instance, the biodegradation of azo dyes often involves the cleavage of the azo double bond (N=N), leading to the formation of aromatic amines mdpi.com. Further degradation of these amines and the remaining aromatic structures can occur through pathways like the benzoate (B1203000) and naphthalene (B1677914) degradation pathways mdpi.com.
In the context of enzymatic degradation of other acid dyes, metabolites like 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline (B148799) have been identified as central to the degradation process after the initial cleavage of the parent dye tandfonline.com. Photochemical transformations of triarylmethane dyes, including those similar in structure to this compound, can lead to the formation of leucobases (colorless or weakly colored reduced forms) under anaerobic conditions researchgate.net.
Proposed reaction pathways in AOPs often involve the attack of highly reactive species, such as hydroxyl radicals, on the dye molecule, leading to bond scission and the formation of intermediate products that are subsequently further oxidized frontiersin.orgiwra.org. The specific intermediates formed are highly dependent on the reaction conditions and the oxidant species involved.
Role of Reactive Oxygen Species (ROS) and Other Oxidants in Degradation Processes
Reactive Oxygen Species (ROS), particularly hydroxyl radicals (•OH), play a central role in the degradation of this compound in many advanced oxidation processes. Hydroxyl radicals are powerful oxidants capable of degrading stable organic compounds through mechanisms like hydrogen abstraction, electrophilic addition, and electron transfer reactions frontiersin.org.
In Fenton and photo-Fenton processes, hydroxyl radicals are generated in situ from the decomposition of hydrogen peroxide catalyzed by ferrous ions scirp.orgevitachem.com. These radicals are primarily responsible for the oxidative degradation of this compound evitachem.com.
Other oxidants and reactive species can also contribute to the degradation. For example, in UV/chlorine processes, while hydroxyl radicals can have the highest contribution, chlorine radicals and dichlorine radicals may also play a minor role in dye degradation researchgate.net. Photocatalytic degradation processes involving materials like TiO₂ under UV irradiation generate hydroxyl radicals, which react with adsorbed dye molecules to produce less harmful species iwra.orgresearchgate.net. The light-driven formation of electrons and holes in nanoparticles can also generate superoxide (B77818) radicals, which have been shown to play a significant role in the degradation of some organic pollutants researchgate.net.
Photochemical oxidation in the presence of oxygen can result in electron transfer generating superoxide anion radicals (Type I process) and energy transfer producing singlet oxygen (Type II process) researchgate.net. These reactive species contribute to the photooxidation and subsequent degradation of dyes.
Fundamental Adsorption Mechanism Elucidation (e.g., Electrostatic, Hydrogen Bonding, π-π Interactions)
The adsorption of dyes like this compound onto various materials is governed by a combination of interaction mechanisms, including electrostatic interactions, hydrogen bonding, and π-π interactions msrjournal.comacs.orgmdpi.com. The specific dominant mechanism can depend on the properties of the adsorbent, the chemical structure of the dye, and the solution conditions, particularly pH msrjournal.commdpi.com.
This compound is an anionic dye due to the presence of sulfonate groups mdpi.comscribd.com. Therefore, electrostatic attraction often plays a significant role in its adsorption onto positively charged surfaces or materials with protonated functional groups msrjournal.commdpi.com. For instance, chitosan, with its protonated amine groups, can exhibit electrostatic attraction with the anionic sulfonate groups of acid dyes, enhancing adsorption acs.orgmdpi.com.
Hydrogen bonding can occur between functional groups on the dye molecule (such as amino, hydroxyl, and sulfonic groups) and complementary functional groups on the adsorbent surface (such as carboxyl, amino, and hydroxyl groups) msrjournal.comacs.org.
π-π interactions can take place between the aromatic rings of the dye molecule and aromatic structures or graphitic domains present in the adsorbent material msrjournal.comacs.orgsci-hub.se. These interactions are particularly relevant for adsorbents containing carbon-based materials like activated carbon or graphene oxide acs.orgmdpi.comsci-hub.se.
Structure-Activity Relationships Governing Degradation Rates and Toxicological Outcomes
The structure of a dye molecule significantly influences its susceptibility to degradation and its potential toxicological outcomes. For this compound, a triarylmethane dye with sulfonate groups, its chemical structure dictates its reactivity towards various degradation agents and its interaction with biological systems.
The presence of stable aromatic rings and the specific linkages within the triarylmethane structure contribute to its persistence in the environment and its resistance to biodegradation mdpi.comiwra.org. The sulfonate groups, while contributing to its water solubility and anionic nature, also influence its interaction with enzymes and other molecules during biological or chemical degradation processes.
Studies on the biodegradation of azo dyes indicate that the cleavage of the azo bond is a key step, and the structure of the aromatic amines produced can influence subsequent degradation pathways and potential toxicity mdpi.com. While this compound is not an azo dye, the principle that structural features dictate degradation pathways is applicable.
Regarding toxicological outcomes, the structure of this compound can influence its interaction with cellular components. For instance, its interaction has been observed to produce reactive oxygen species, which may lead to DNA damage . The number and position of sulfonate groups can affect the dye's hydrophilicity and its absorption by organisms scribd.com. Generally, dyes with more acid groups tend to show lower toxicity towards fish and invertebrates, although they may still exhibit moderate toxicity towards algae, potentially due to shading effects rather than direct toxicity scbt.com.
While a clear relationship between dye structure and fungal biodegradability has not been universally established for all dyes, it is understood that the degradation of aromatic structures by fungi is often a secondary metabolic process influenced by nutrient availability scbt.com.
Regulatory and Safety Assessment Frameworks in Relation to C.i. Acid Blue 9 Research
Utilization of OECD Test Guidelines in Toxicological Research
The Organisation for Economic Co-operation and Development (OECD) provides a collection of internationally agreed testing methods used in regulatory safety testing and chemical evaluation. oecd.org Toxicological research on C.I. Acid Blue 9 has utilized OECD guidelines for various studies. For instance, studies evaluating the genotoxic potential of the compound have included bacterial reverse mutation tests and in vitro mammalian cell gene mutation tests, often conducted following OECD guidelines. europa.eu Long-term toxicity and carcinogenicity studies in animals, such as those in rats and mice, have also been designed in main correspondence with OECD Guidelines, such as Guideline 451. europa.eu These guidelines ensure a standardized approach to testing, facilitating the international acceptance and comparability of toxicological data.
Reviews and Opinions from International Scientific Committees (e.g., SCCNFP, JECFA/FAO-WHO)
International scientific committees play a crucial role in evaluating the safety of substances like this compound based on available scientific data. The Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers (SCCNFP), for example, has provided opinions on the use of Acid Blue 9 as a hair colouring agent, evaluating toxicological data, including studies conducted according to OECD guidelines. cosmileeurope.eueuropa.eu
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is another key international body that evaluates the safety of food additives, including Brilliant Blue FCF (E 133), which is the food grade of this compound. europa.eufao.orgwho.int JECFA conducts risk assessments and provides advice to the Food and Agriculture Organization (FAO), the World Health Organization (WHO), and the Codex Alimentarius Commission. fao.orgwho.intnih.gov JECFA has repeatedly evaluated Brilliant Blue FCF, reviewing toxicological data to establish acceptable daily intakes (ADIs). europa.euwho.int These evaluations are based on comprehensive datasets covering various aspects of toxicity, including absorption, distribution, metabolism, excretion, genotoxicity, and chronic toxicity studies. europa.eu
Methodologies for Establishing Acceptable Daily Intake (ADI) and No Observed Adverse Effect Levels (NOAELs)
The establishment of an Acceptable Daily Intake (ADI) is a critical part of the safety assessment for substances like food additives. The ADI represents an estimate of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. biointerfaceresearch.com The ADI is typically derived from the No Observed Adverse Effect Level (NOAEL) identified in toxicological studies, usually from the most sensitive animal species and the most relevant study. biointerfaceresearch.com
For this compound (as Brilliant Blue FCF), regulatory bodies like JECFA and the European Scientific Committee for Food (SCF) have established ADIs based on NOAELs observed in chronic toxicity studies in rats. europa.euwho.int For instance, a NOAEL of 631 mg/kg body weight per day was identified in a chronic toxicity study in rats and used by JECFA to establish an ADI. europa.euwho.int An uncertainty factor, typically 100, is applied to the NOAEL to account for interspecies and intraspecies differences, resulting in the final ADI value. who.intbiointerfaceresearch.com
Data from toxicological studies informing ADI and NOAEL values for Brilliant Blue FCF include long-term feeding studies in rats and mice. A chronic toxicity study in rats, corresponding to OECD Guideline 451, identified a NOAEL of 631 mg/kg bw/day based on effects observed at higher doses. europa.eu Similarly, a lifetime study in mice provided a higher NOAEL. europa.eu The lowest NOAEL from the most sensitive species (rats) is typically used for ADI derivation. europa.eu
Here is a table summarizing some key findings from chronic toxicity studies used in the assessment of Brilliant Blue FCF:
| Study Type | Species | Duration | Key Finding (NOAEL) | Reference |
| Chronic Toxicity Study | Rat | 104 weeks | 631 mg/kg bw/day | europa.euwho.int |
| Lifetime Study | Mouse | 104 weeks | 7354-8966 mg/kg bw/day | europa.eu |
Risk Assessment Methodologies for Environmental and Human Exposure Based on Research Findings
Risk assessment for this compound involves evaluating potential exposure levels and comparing them to established safe levels, such as the ADI for human exposure. Methodologies for assessing risk consider various routes of exposure, including dietary intake, dermal contact, and potential environmental exposure. canada.cacanada.ca
For human exposure, dietary intake is often a primary focus, especially for its use as a food additive (Brilliant Blue FCF). nih.govrupahealth.comresearchgate.net Exposure assessments estimate the amount of the substance consumed through the diet across different population groups. These estimates are then compared to the established ADI to determine if current exposure levels raise a health concern. europa.euwho.intresearchgate.net Studies have estimated dietary exposure to Brilliant Blue FCF and compared these estimates to the ADI set by JECFA. europa.euwho.int
Environmental risk assessments consider the potential for this compound to enter the environment and its effects on different organisms. biosynth.comcanada.cacanada.ca Research findings on the toxicity of the dye to aquatic organisms, for example, inform environmental risk assessments. biosynth.comcanada.cacanada.caresearchgate.net Methodologies may involve comparing estimated environmental concentrations with toxicity data for aquatic species to assess the potential for adverse effects. canada.cacanada.ca While some studies have indicated potential toxicity to aquatic organisms at certain concentrations, exposure scenarios for Brilliant Blue FCF have not always shown a risk to these organisms. biosynth.comcanada.cacanada.caresearchgate.net Risk assessment methodologies also consider the fate and behavior of the substance in the environment, such as its potential for persistence or degradation. epa.gov
Risk assessment methodologies are continuously refined, incorporating new scientific data and approaches, including the use of in vitro methods and high-throughput screening data to explore potential mechanisms of toxicity and inform the assessment process. biointerfaceresearch.comca.gov
Emerging Research Areas and Future Directions for C.i. Acid Blue 9 Studies
Development of Next-Generation Sustainable Treatment Technologies
The development of sustainable treatment technologies for the removal of C.I. Acid Blue 9 from wastewater is a critical research area. Traditional methods like physical adsorption and chemical oxidation have limitations, including cost and the potential generation of secondary pollutants hilarispublisher.comekb.egmdpi.com. Emerging research focuses on advanced oxidation processes (AOPs) and biological methods that offer more environmentally friendly alternatives researchgate.netmdpi.com.
Studies have explored the effectiveness of photo-Fenton oxidation for decolorizing this compound solutions, demonstrating high decolorization rates researchgate.net. The photo-Fenton process, often utilizing UV or solar light, can lead to significant mineralization of the dye compared to Fenton oxidation alone researchgate.net.
Other promising approaches include photocatalysis using nanomaterials like TiO2 and integrated systems combining AOPs with biological treatments iwra.orgmdpi.comresearchgate.net. Research on the photocatalytic degradation of this compound using ZnO nanoparticles has investigated the kinetics under different operational parameters such as light intensity, dye concentration, catalyst amount, and pH researchgate.net.
| Treatment Technology | Key Mechanism(s) | Observed Outcome for this compound (or similar dyes) | Reference |
|---|---|---|---|
| Photo-Fenton Oxidation | Generation of hydroxyl radicals via Fenton reaction enhanced by UV/solar light | High decolorization (97.7-98.12%), significant mineralization | researchgate.net |
| UV/Chlorine | Generation of reactive species like hydroxyl and chlorine radicals | >95% degradation within 30 min at optimized conditions | researchgate.net |
| Photocatalysis (e.g., UV/ZnO) | Semiconductor activation by UV light generating electron-hole pairs and reactive oxygen species | Degradation kinetics studied under various parameters | iwra.orgresearchgate.net |
| Adsorption | Accumulation of dye molecules onto a solid surface | Effective for removal, but generates solid waste | hilarispublisher.comekb.eg |
| Biological Treatment | Microbial degradation or adsorption | Potential for degradation, can be slow for recalcitrant dyes | hilarispublisher.commdpi.com |
Future research in this area aims to optimize these technologies for higher efficiency, lower energy consumption, and scalability for industrial application. This includes exploring novel catalysts, improving reactor design, and integrating different treatment processes to achieve complete mineralization of the dye and its byproducts.
Comprehensive Assessment of Ecologically Relevant Transformation Products
Understanding the transformation products of this compound in the environment and their ecological relevance is crucial for a complete risk assessment. While the parent dye itself has been studied, the degradation pathways can lead to the formation of various intermediate compounds, some of which may be more persistent or toxic than the original dye mdpi.comregulations.gov.
Research indicates that the specific chemical nature of photoproducts and metabolites of this compound is not fully known regulations.gov. Studies on the environmental fate of the dye suggest that indirect photolysis can be a major route of dissipation in aquatic systems, but the resulting transformation products require further investigation regulations.gov.
Comprehensive assessment involves identifying these transformation products using advanced analytical techniques and evaluating their ecotoxicity to a range of aquatic and terrestrial organisms. This includes investigating their persistence, potential for bioaccumulation, and effects on different trophic levels.
| Environmental Compartment | Transformation Process(es) Suggested | Knowledge Status on Transformation Products | Reference |
|---|---|---|---|
| Aquatic Systems | Indirect Photolysis | Specific chemical nature not fully known | regulations.gov |
| Soil | Adsorption, potential biodegradation | Adsorption does not appear significant, biodegradation thought to occur over weeks/months | forestresearch.gov.ukepa.gov |
| Wastewater Treatment | Adsorption, potential biodegradation | Adsorbs onto surfaces, may affect enzyme activity | biosynth.com |
Future studies should focus on detailed characterization of transformation products under various environmental conditions (e.g., different pH levels, light exposure, microbial activity) and assessing their individual and mixture toxicities. This knowledge is essential for developing effective treatment strategies that eliminate not only the parent dye but also its potentially harmful transformation products.
Advanced Computational Modeling and Simulation for Environmental Fate and Remediation
Advanced computational modeling and simulation play a vital role in predicting the environmental fate of this compound and optimizing remediation strategies. These tools can simulate transport, transformation, and interaction with different environmental compartments, reducing the need for extensive and costly experimental studies methanol.orgenergy.gov.
Modeling approaches can include:
Quantitative Structure-Activity Relationship (QSAR) profiling: Predicting physicochemical properties and potential toxicity based on the chemical structure of this compound and its transformation products nih.gov.
Fate and transport models: Simulating the movement and distribution of the dye in water bodies, soil, and sediment, considering processes like advection, dispersion, adsorption, and degradation methanol.orgenergy.gov.
Reaction kinetic modeling: Describing the rates and pathways of degradation processes, such as photocatalysis or Fenton oxidation, under various conditions researchgate.net.
Molecular dynamics simulations: Investigating the interactions of dye molecules with adsorbents or catalysts at a molecular level to optimize removal processes .
While some general characteristics of this compound have been considered in environmental fate assessments, detailed chemical and physical property data for comprehensive modeling are not always readily available methanol.org.
Future research should focus on developing and refining models specific to this compound, incorporating more accurate parameters based on experimental data. This includes modeling the formation and behavior of transformation products and simulating the performance of novel remediation technologies under realistic environmental scenarios. Computational fluid dynamics (CFD) can also be used to optimize the design of wastewater treatment reactors for efficient dye removal.
Policy Implications and Regulatory Responses to New Scientific Discoveries
New scientific discoveries regarding the environmental fate, toxicity, and effective remediation of this compound have significant implications for environmental policy and regulatory responses. Regulatory bodies rely on scientific evidence to set discharge limits, approve or restrict chemical uses, and develop guidelines for environmental protection fda.gov.
As research uncovers more about the persistence, transformation products, and ecological effects of this compound, existing regulations may need to be revised. For example, if transformation products are found to be more toxic or persistent than the parent dye, regulations might need to include monitoring and limits for these specific compounds regulations.gov.
The development of effective and sustainable treatment technologies can also influence policy by providing feasible options for industries to comply with stricter discharge standards mdpi.com. Policy responses may include incentivizing the adoption of these technologies or mandating their use for certain industrial processes.
Furthermore, increased understanding of the environmental behavior and effects of this compound can inform international regulations and agreements concerning the use and discharge of dyes. The dye is already subject to various regulations and inventories globally due to its use in food, drugs, and cosmetics fda.govnih.gov.
Future directions in this area involve:
Translating complex scientific findings into accessible information for policymakers and the public.
Establishing clear guidelines and standardized methods for assessing the environmental risks of dyes and their transformation products.
Promoting collaboration between researchers, industry, and regulatory bodies to ensure that policies are based on the most current and robust scientific evidence.
Considering a holistic approach to regulation that addresses the entire lifecycle of the dye, from manufacturing to disposal.
The integration of new scientific knowledge into policy frameworks is essential for effectively managing the environmental risks associated with this compound and promoting sustainable practices.
Q & A
What are the validated synthetic pathways and kinetic considerations for synthesizing C.I. Acid Blue 9 leuco compound?
Basic Research Focus
The leuco compound of this compound is synthesized via a condensation reaction between 2-formylbenzenesulfonic acid sodium and N-ethyl-N-(3'-sulfonic acid benzyl) aniline in aqueous media. Kinetic studies show the reaction follows second-order rate kinetics, with the rate constant () increasing with temperature (85–100°C). Activation energy () can be calculated using the Arrhenius equation .
Methodological Guidance :
- Use controlled temperature reactors to isolate temperature-dependent effects.
- Monitor reactant concentrations via HPLC or spectrophotometry to validate second-order kinetics.
- Replicate experiments across multiple temperature ranges to ensure reproducibility .
How can researchers reconcile discrepancies in reported activation energies for this compound synthesis under varying experimental conditions?
Advanced Research Focus
Discrepancies in values may arise from differences in reactant purity, solvent composition, or measurement techniques. For example, Lu et al. (2017) identified that prolonged reaction time alone does not improve conversion efficiency if reactant concentrations are suboptimal .
Methodological Guidance :
- Conduct sensitivity analyses to isolate variables (e.g., solvent pH, ionic strength).
- Use standardized reagents and replicate experiments with controlled batch-to-batch consistency.
- Cross-validate kinetic data with computational modeling (e.g., DFT simulations) .
What spectroscopic and chromatographic methods are optimal for characterizing this compound and its degradation products?
Basic Research Focus
this compound (CAS 2650-18-2) is characterized using UV-Vis spectroscopy (λmax ~630 nm for the quinoid structure) and NMR for sulfonate group identification. High-resolution mass spectrometry (HRMS) confirms molecular integrity, while HPLC detects intermediates like leuco compounds .
Methodological Guidance :
- Use deuterated solvents (e.g., D₂O) for NMR to resolve sulfonate proton signals.
- Pair HPLC with diode-array detection to track reaction progress and byproduct formation .
How should researchers design experiments to assess the photostability and environmental persistence of this compound?
Advanced Research Focus
Photodegradation studies require controlled light exposure (e.g., UV-Vis lamps) and monitoring via LC-MS to identify breakdown products (e.g., sulfonated aromatic amines). Environmental persistence assays should simulate natural conditions (pH 4–9, aerobic/anerobic) .
Methodological Guidance :
- Use quartz reactors for UV exposure studies to avoid glass absorption artifacts.
- Quantify degradation products using isotope dilution mass spectrometry for low-concentration analytes .
What statistical frameworks are appropriate for analyzing conflicting kinetic or thermodynamic data in this compound studies?
Advanced Research Focus
Contradictions in data (e.g., variable values) require error propagation analysis and Bayesian statistics to assess confidence intervals. Multivariate regression can identify hidden variables (e.g., trace metal catalysts) .
Methodological Guidance :
- Apply the Akaike Information Criterion (AIC) to compare competing kinetic models.
- Use bootstrapping to estimate uncertainty in Arrhenius parameters .
How can researchers validate the reproducibility of this compound synthesis protocols across laboratories?
Basic Research Focus
Interlaboratory validation requires standardized protocols for reagent preparation, reaction quenching, and analytical calibration. Publicly share raw datasets (e.g., kinetic timepoints, spectral profiles) to enable meta-analyses .
Methodological Guidance :
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all experimental data.
- Use blockchain-secured lab notebooks to timestamp and verify procedural steps .
What are the ethical and safety considerations for handling this compound in laboratory settings?
Basic Research Focus
this compound is non-toxic in regulated doses but requires handling as a potential irritant. Follow TCI America’s safety guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid prolonged skin contact .
Methodological Guidance :
- Conduct risk assessments for waste disposal, particularly for sulfonated byproducts.
- Train personnel in emergency response protocols for accidental exposure .
How can machine learning tools enhance the prediction of this compound’s physicochemical properties or reaction outcomes?
Advanced Research Focus
AI models trained on historical kinetic data (e.g., temperature, concentration, yield) can predict optimal synthesis conditions. However, validate outputs against experimental data to avoid algorithmic bias .
Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
